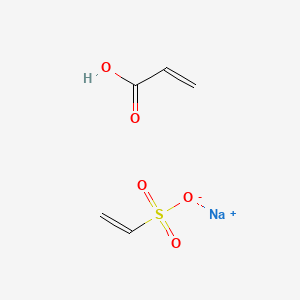

Acrylic Acid Sodium Vinyl Sulfonate

Description

Structure

2D Structure

Properties

Molecular Formula |

C5H7NaO5S |

|---|---|

Molecular Weight |

202.16 g/mol |

IUPAC Name |

sodium;ethenesulfonate;prop-2-enoic acid |

InChI |

InChI=1S/C3H4O2.C2H4O3S.Na/c1-2-3(4)5;1-2-6(3,4)5;/h2H,1H2,(H,4,5);2H,1H2,(H,3,4,5);/q;;+1/p-1 |

InChI Key |

MSZXDWPWMAIAKE-UHFFFAOYSA-M |

Canonical SMILES |

C=CC(=O)O.C=CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Poly(acrylic acid-co-sodium vinyl sulfonate): A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and applications of poly(acrylic acid-co-sodium vinyl sulfonate), a versatile copolymer with significant potential in various fields, particularly in drug delivery and biomedical applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data analysis, and visualization of key processes.

Introduction

Poly(acrylic acid-co-sodium vinyl sulfonate) (P(AA-co-SVS)) is a hydrophilic copolymer composed of acrylic acid (AA) and sodium vinyl sulfonate (SVS) monomer units. The presence of both carboxylic acid and sulfonic acid groups along the polymer chain imparts unique properties, including high water absorbency, pH sensitivity, and biocompatibility.[1] These characteristics make it an attractive candidate for a range of applications, such as superabsorbent hydrogels, scale inhibitors, and, most notably, as a matrix for controlled drug delivery systems.[2][3]

The copolymer's pH-responsive nature is a key attribute for drug delivery.[3] At low pH, the carboxylic acid groups are protonated, leading to a more collapsed polymer structure. As the pH increases, these groups deprotonate, resulting in electrostatic repulsion between the carboxylate and sulfonate groups, which causes the polymer network to swell and release an entrapped therapeutic agent.[3] This guide will delve into the synthesis of P(AA-co-SVS) via various polymerization techniques, methods for its characterization, and its application in drug release.

Synthesis of Poly(acrylic acid-co-sodium vinyl sulfonate)

The synthesis of P(AA-co-SVS) is primarily achieved through free-radical polymerization in an aqueous solution.[4][5] This method offers good control over the copolymer composition and properties by adjusting the reaction conditions. Another common method, particularly for hydrogel formation, is radiation-induced polymerization.[6]

Free-Radical Solution Polymerization

Free-radical polymerization is a widely used method for synthesizing P(AA-co-SVS).[4] The process involves the initiation of a chain reaction using a free-radical initiator, followed by propagation of the polymer chain through the addition of monomer units.

Experimental Protocol: Free-Radical Solution Polymerization

This protocol is a generalized procedure based on common laboratory practices.[4]

Materials:

-

Acrylic acid (AA), inhibitor removed

-

Sodium vinyl sulfonate (SVS)

-

Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)[4][7]

-

Deionized water

-

Methanol (for precipitation)

-

Nitrogen gas

Procedure:

-

In a two-neck round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve the desired amounts of acrylic acid and sodium vinyl sulfonate in deionized water. The total monomer concentration is typically in the range of 10-30% (w/v).

-

Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Under a continuous nitrogen blanket, heat the solution to the desired reaction temperature (typically 60-80 °C) with constant stirring.[4][7]

-

Dissolve the initiator (e.g., potassium persulfate, typically 1-2 mol% relative to the total monomer concentration) in a small amount of deionized water and add it to the reaction mixture.[7]

-

Continue the reaction with stirring at the set temperature for a specified duration (typically 2-6 hours).[4]

-

To terminate the reaction, cool the flask to room temperature and add a small amount of methanol.[4]

-

Precipitate the copolymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and wash it several times with methanol to remove unreacted monomers and initiator residues.

-

Dry the final product in a vacuum oven at 40-60 °C until a constant weight is achieved.

Table 1: Influence of Monomer Feed Ratio on Copolymer Composition

| AA in Feed (mol%) | SVS in Feed (mol%) | AA in Copolymer (mol%) | SVS in Copolymer (mol%) | Reference |

| 70 | 30 | 68 | 32 | [7] |

| 50 | 50 | 48 | 52 | [7] |

| 30 | 70 | 29 | 71 | [7] |

Note: The copolymer composition is often determined by techniques such as elemental analysis or titration.[5]

Radiation-Induced Polymerization for Hydrogel Synthesis

Radiation-induced polymerization is an alternative method that uses high-energy radiation (e.g., gamma rays) to initiate polymerization and crosslinking simultaneously, leading to the formation of hydrogels without the need for a chemical initiator or crosslinker.[6]

Experimental Protocol: Radiation-Induced Polymerization

This protocol is based on a typical procedure for hydrogel synthesis.[6]

Materials:

-

Acrylic acid (AA)

-

Sodium vinyl sulfonate (SVS)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of acrylic acid and sodium vinyl sulfonate at the desired monomer concentration and comonomer ratio.

-

Transfer the solution to glass ampoules and seal them after purging with nitrogen.

-

Expose the ampoules to a gamma radiation source (e.g., a Cobalt-60 irradiator) at a specific dose rate for a predetermined total dose (e.g., 20-40 kGy).[6]

-

After irradiation, open the ampoules and remove the resulting hydrogel.

-

Immerse the hydrogel in deionized water for several days to remove any unreacted monomers and sol fraction, changing the water periodically.

-

Dry the purified hydrogel to a constant weight.

Table 2: Effect of Total Radiation Dose on Gel Fraction

| Monomer Feed (AA:SVS mol/mol) | Total Dose (kGy) | Gel Fraction (%) | Reference |

| 50:50 | 20 | 75 | [6] |

| 50:50 | 30 | 85 | [6] |

| 50:50 | 40 | 92 | [6] |

Characterization of Poly(acrylic acid-co-sodium vinyl sulfonate)

Thorough characterization of the synthesized copolymer is essential to determine its structure, composition, molecular weight, and thermal properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the incorporation of both monomer units into the copolymer chain.

Experimental Protocol: FTIR Analysis

-

Prepare a solid sample by grinding the dried polymer with potassium bromide (KBr) and pressing it into a pellet.

-

Alternatively, a thin film can be cast from an aqueous solution of the polymer onto a suitable substrate.

-

Record the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.[4]

Expected Characteristic Peaks:

-

O-H stretching (carboxylic acid): Broad band around 3400-2800 cm⁻¹

-

C=O stretching (carboxylic acid): Strong absorption around 1710-1730 cm⁻¹[4]

-

S=O stretching (sulfonate group): Strong absorptions around 1180 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric)[8]

-

C-H stretching (aliphatic): Around 2930 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the copolymer composition and microstructure.

Experimental Protocol: NMR Analysis

-

Dissolve the dried polymer in a suitable deuterated solvent, such as deuterium oxide (D₂O).[7]

-

Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Expected Chemical Shifts (¹H NMR in D₂O):

-

-CH₂- (polymer backbone): Broad signals in the range of 1.5-2.2 ppm[7]

-

-CH(COOH)- (from AA): Broad signal around 2.3-2.8 ppm[7]

-

-CH(SO₃Na)- (from SVS): Broad signal around 2.9-3.4 ppm

Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC)

SEC/GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymer.

Experimental Protocol: SEC/GPC Analysis

-

Dissolve the polymer in the mobile phase, which is typically an aqueous buffer solution containing a salt (e.g., 0.1 M NaNO₃) to suppress polyelectrolyte effects.[9]

-

Filter the sample solution through a syringe filter (e.g., 0.22 µm) before injection.

-

Use a column set suitable for aqueous polymers (e.g., polyhydroxymethacrylate or sulfonated polystyrene-divinylbenzene).

-

Calibrate the system using polymer standards with known molecular weights (e.g., polyethylene glycol or pullulan).

-

Analyze the data to obtain the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

Table 3: Typical Molecular Weight Data for P(AA-co-SVS)

| Synthesis Method | Mn (kDa) | Mw (kDa) | PDI | Reference |

| Free Radical | 15 | 25 | 1.67 | Based on similar copolymers |

| Free Radical | 50 | 85 | 1.70 | Based on similar copolymers |

Application in Drug Delivery

P(AA-co-SVS) hydrogels are particularly promising for pH-triggered controlled drug release. The swelling of the hydrogel in response to changes in pH can be tailored by adjusting the AA/SVS ratio to control the release kinetics of an encapsulated drug.[3][10]

Mechanism of pH-Responsive Drug Release

The mechanism relies on the ionization of the carboxylic acid groups of the acrylic acid units. At the low pH of the stomach, the carboxylic acid groups are protonated (-COOH), and the hydrogel is in a relatively collapsed state, minimizing drug release. Upon entering the higher pH environment of the intestines, the carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻). The resulting electrostatic repulsion between the negatively charged carboxylate and sulfonate groups leads to swelling of the hydrogel and subsequent release of the entrapped drug.[3][11]

Visualizations

Synthesis and Drug Release Workflow

Caption: Workflow for P(AA-co-SVS) synthesis and drug release.

Free Radical Polymerization Mechanism

Caption: Mechanism of free radical copolymerization.

pH-Responsive Swelling Mechanism

Caption: pH-responsive swelling of P(AA-co-SVS) hydrogel.

References

- 1. SODIUM VINYL SULPHONATE - Ataman Kimya [atamanchemicals.com]

- 2. Electrospun Poly(acrylic acid-co-4-styrene sulfonate) as Potential Drug-Eluting Scaffolds for Targeted Chemotherapeutic Delivery Systems on Gastric (AGS) and Breast (MDA-Mb-231) Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemically Cross-Linked Poly(acrylic-co-vinylsulfonic) Acid Hydrogel for the Delivery of Isosorbide Mononitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. papers.iafor.org [papers.iafor.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. Chitosan cross-linked poly(acrylic acid) hydrogels: Drug release control and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Acrylic Acid and Sodium Vinyl Sulfonate Copolymerization

This technical guide provides a comprehensive overview of the synthesis and characterization of copolymers derived from acrylic acid (AA) and sodium vinyl sulfonate (SVS). Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles of the copolymerization mechanism, detailed experimental methodologies, and a structured presentation of quantitative data.

The copolymer of acrylic acid and sodium vinyl sulfonate is a versatile polyelectrolyte with applications ranging from scale inhibitors in industrial water systems to potential uses in biomedical fields as hydrogels or drug delivery vehicles.[1][2][3] The incorporation of both carboxylic and sulfonic acid groups into a single polymer backbone imparts unique properties related to charge density, ion exchange, and interaction with various ions and surfaces.[3][4]

Core Copolymerization Mechanism

The copolymerization of acrylic acid (AA) and sodium vinyl sulfonate (SVS) is typically achieved through free-radical polymerization in an aqueous solution.[1][5] This process involves the sequential addition of monomers to a growing polymer chain initiated by a free radical source. The overall mechanism can be broken down into three fundamental stages: initiation, propagation, and termination.

-

Initiation: The process begins with the decomposition of an initiator molecule (e.g., a persulfate) into primary free radicals (R•). This is often induced by heat or a redox system.[1][6] These highly reactive radicals then attack the double bond of a monomer molecule (either AA or SVS) to form a new, larger radical.

-

Propagation: The newly formed monomer radical adds to the double bond of another monomer molecule, regenerating the radical at the end of the growing chain. This chain reaction repeats, rapidly increasing the length of the polymer. The relative rates at which AA and SVS are incorporated depend on their respective concentrations and reactivity ratios.

-

Termination: The growth of a polymer chain ceases when two growing radical chains combine (combination) or when one radical transfers a hydrogen atom to another (disproportionation), resulting in two stable polymer chains.

Sodium vinyl sulfonate is noted for its high reactivity, stemming from the activated C=C double bond, which readily participates in polymerization.[7][8][9] The structure of the final copolymer—whether random, alternating, or blocky—is determined by the reactivity ratios of the two monomers, which quantify the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer.

Experimental Protocols

The synthesis of poly(AA-co-SVS) can be performed using standard solution polymerization techniques. Below is a representative protocol synthesized from various methodologies.[1][5]

2.1. Materials and Equipment

-

Monomers: Acrylic acid (AA), Sodium vinyl sulfonate (SVS) (typically as a 25-30% aqueous solution).

-

Initiator: Potassium persulfate (K₂S₂O₈) or Ammonium persulfate (APS).

-

Solvent: Deionized or distilled water.

-

Reactor: A multi-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer.

-

Heating System: Oil bath or heating mantle with temperature control.

-

Purification: Dialysis membranes or precipitation solvent (e.g., methanol, ethanol).

2.2. Synthesis Procedure

-

Monomer Preparation: In the reaction flask, dissolve the desired amounts of acrylic acid and sodium vinyl sulfonate solution in distilled water. The molar ratios can be varied to achieve different copolymer compositions.[5]

-

Inert Atmosphere: Purge the solution with dry nitrogen for 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a nitrogen blanket throughout the reaction.

-

Initiator Addition: Dissolve the initiator (e.g., 1.0 mol% relative to total monomers) in a small amount of distilled water and add it to the reaction mixture.[5]

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80°C) with continuous stirring. Allow the reaction to proceed for a set duration (e.g., 3-24 hours).[1][5]

-

Termination & Isolation: Stop the reaction by cooling the flask and exposing the solution to air. The resulting polymer solution can be purified.

-

Purification: The polymer can be purified by dialysis against deionized water for several days to remove unreacted monomers and initiator fragments. Alternatively, the polymer can be precipitated by pouring the aqueous solution into a non-solvent like methanol or ethanol, followed by filtration and drying.

2.3. Characterization

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of both monomers by identifying characteristic peaks, such as C=O stretching for acrylic acid (~1714 cm⁻¹) and S-O stretching from the sulfonate group.[1]

-

Nuclear Magnetic Resonance (¹H NMR): To determine the copolymer composition and confirm the absence of vinyl protons from residual monomers, indicating complete polymerization.[5][10]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymer.[4]

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized copolymer.

Quantitative Data Presentation

The properties of the final copolymer are highly dependent on the reaction conditions. The tables below summarize typical parameters used in the synthesis of poly(AA-co-SVS) and related copolymers.

Table 1: Summary of Experimental Synthesis Conditions

| Monomer 1 (M1) | Monomer 2 (M2) | M1:M2 Ratio (molar or weight) | Initiator | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|---|---|

| Acrylic Acid | Sodium Styrene Sulfonate | 5:5 to 9:1 (by weight) | Potassium Persulfate | 70 | 3 | [1] |

| Acrylic Acid | Sodium Styrene Sulfonate | 70:30, 50:50, 30:70 (molar) | Ammonium Persulfate (1 mol%) | 80 | 24 | [5] |

| Acrylic Acid | Sodium Vinyl Sulfonate | 50:50 (mol/mol) | γ-ray Irradiation (40 kGy) | N/A | N/A | [2] |

| Acrylic Acid | Sodium Vinyl Sulfonate | 90:10 to 60:40 (molar) | Redox or Peroxide Catalysts | N/A | N/A |[3] |

Table 2: Characterization Data for P(AA-co-SVS) and Homopolymers

| Polymer | Characterization Method | Parameter | Value | Reference |

|---|---|---|---|---|

| Poly(vinyl sulfonic acid) | Kinetic Investigation | Molecular Weight | 4.0 x 10⁴ g/mol | [7] |

| Poly(vinyl sulfonic acid sodium salt) | ¹H-NMR Spectroscopy | Molecular Weight | ~6000 g/mol | [10] |

| Poly(AA-co-SVS) | Titrimetry | Copolymer Composition | Evaluated based on feed ratio | [2] |

| Poly(AA-co-NaSS) | FTIR | C=O Stretch (AA) | 1714 cm⁻¹ | [1] |

| Poly(AA-co-NaSS) | UV-Vis | Absorbance Peak | 225 nm |[1] |

References

- 1. papers.iafor.org [papers.iafor.org]

- 2. researchgate.net [researchgate.net]

- 3. CA1148438A - Use of acrylic acid/sodium vinyl-sulfonate copolymers as dispersants in boiler applications - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Electrocrystallization of Calcium Oxalate Mediated by Electrospun Polymer Fiber Using Poly(acrylic acid-co-4-styrene sulfonate) [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. SODIUM VINYL SULPHONATE - Ataman Kimya [atamanchemicals.com]

- 8. SODIUM VINYL SULFONATE - Ataman Kimya [atamanchemicals.com]

- 9. SODIUM VINYL SULPHONATE - Ataman Kimya [atamanchemicals.com]

- 10. researchgate.net [researchgate.net]

Characterization of Poly(acrylic acid-co-sodium vinyl sulfonate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of poly(acrylic acid-co-sodium vinyl sulfonate), commonly abbreviated as poly(AA-co-SVS). This versatile copolymer has garnered significant interest, particularly in the development of hydrogels for controlled drug delivery systems. Its pH-sensitive nature, stemming from the carboxylic acid groups of acrylic acid and the sulfonate groups of sodium vinyl sulfonate, allows for tunable swelling and release properties. This document outlines the key analytical techniques employed to characterize poly(AA-co-SVS), details relevant experimental protocols, and presents quantitative data in a clear, comparative format.

Synthesis and Structural Confirmation

Poly(AA-co-SVS) is typically synthesized through free radical polymerization of acrylic acid (AA) and sodium vinyl sulfonate (SVS) monomers.[1] The reaction can be initiated using chemical initiators like benzyl peroxide (BPO) or potassium persulfate, or through radiation-induced polymerization.[1][2][3] The copolymer's structure is confirmed using spectroscopic methods.

Key Characterization Techniques:

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to verify the presence of characteristic functional groups from both monomers in the copolymer structure. The spectrum of poly(AA-co-SVS) will show absorption bands corresponding to the C=O stretching of the carboxylic acid group from AA (around 1714 cm⁻¹) and the S=O stretching of the sulfonate group from SVS.[3] This technique can also confirm the absence of interactions between the polymer and a loaded drug.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is employed to further confirm the copolymer's chemical structure. The spectra will display signals from both the aliphatic protons of the polymer backbone and any aromatic protons if a styrenic form of the sulfonate monomer is used.[4][5][6]

Physicochemical Properties

The physicochemical properties of poly(AA-co-SVS) are crucial for its application, especially in drug delivery. These properties include molecular weight, thermal stability, and swelling behavior.

Key Characterization Techniques:

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymer.[7][8]

-

Differential Scanning Calorimetry (DSC): DSC is utilized to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg). It can also be used to demonstrate the molecular dispersion of a drug within the polymer matrix.[2]

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the copolymer.[2][3]

Hydrogel Characterization and Performance

When cross-linked, poly(AA-co-SVS) forms hydrogels with pH-responsive swelling properties, making them excellent candidates for controlled drug release.

Key Characterization Techniques:

-

Swelling Studies: The swelling behavior of poly(AA-co-SVS) hydrogels is highly dependent on the pH of the surrounding medium due to the ionization of the carboxylic and sulfonic acid groups.[2] Swelling ratios are typically measured at different pH values to quantify this response. Formulations with higher acrylic acid content may show reduced swelling, while a higher content of sodium vinyl sulfonate can lead to increased swelling.[2]

-

Drug Release Kinetics: The release of a drug from a poly(AA-co-SVS) hydrogel is often pH-dependent.[2] Drug release profiles are determined by measuring the cumulative amount of drug released over time in different pH buffers. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism, which is often diffusion-controlled.[2]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and porous structure of the hydrogel network.[7][9]

-

Mechanical Testing: Techniques such as tensile testing and dynamic mechanical analysis (DMA) can be used to evaluate the mechanical properties of the hydrogels, which are important for their structural integrity.[10][11]

Data Presentation

Table 1: Summary of Poly(AA-co-SVS) Characterization Techniques and Key Findings

| Characterization Technique | Information Obtained | Typical Findings for Poly(AA-co-SVS) | Citations |

| FTIR Spectroscopy | Functional groups, confirmation of copolymerization, drug-polymer interactions. | Presence of C=O (from AA) and S=O (from SVS) stretching bands. Absence of peaks indicating drug-polymer chemical interaction. | [2][3] |

| ¹H-NMR Spectroscopy | Chemical structure confirmation. | Signals corresponding to protons of both AA and SVS monomer units in the copolymer backbone. | [5][6] |

| GPC / SEC | Molecular weight (Mn, Mw), Polydispersity Index (PDI). | Provides quantitative data on the size and distribution of polymer chains. | [7][8] |

| DSC | Thermal transitions (e.g., Glass Transition Temperature - Tg). | Determines the thermal properties and can indicate the amorphous or crystalline nature. Shows molecular dispersion of drugs. | [2] |

| TGA | Thermal stability, decomposition temperature. | Provides the temperature range at which the copolymer is stable. | [2][3] |

| Swelling Studies | pH-dependent swelling ratio. | Higher swelling at higher pH values. Swelling is influenced by the AA/SVS monomer ratio. | [2] |

| Drug Release Studies | Release kinetics and mechanism. | pH-dependent drug release, often following a diffusion-controlled (non-Fickian) mechanism. | [2] |

| SEM | Surface morphology, porous structure of hydrogels. | Visual confirmation of the three-dimensional network structure. | [7][9] |

Experimental Protocols

Synthesis of Poly(AA-co-SVS) Hydrogel via Free Radical Polymerization

This protocol describes a typical synthesis of a chemically cross-linked poly(AA-co-SVS) hydrogel.

-

Monomer and Cross-linker Preparation: Acrylic acid (AA) and sodium vinyl sulfonate (SVS) are used as monomers. Ethylene glycol dimethacrylate (EGDMA) can be used as a cross-linker.[2]

-

Initiator: Benzyl peroxide (BPO) is used as the initiator for the free radical polymerization.[2]

-

Polymerization:

-

Specified amounts of AA, SVS, and EGDMA are dissolved in a suitable solvent (e.g., water or a water/ethanol mixture).

-

The initiator, BPO, is added to the solution.

-

The mixture is purged with nitrogen to remove dissolved oxygen, which can inhibit polymerization.

-

The reaction is carried out at an elevated temperature (e.g., 70-80 °C) for a specified duration to allow for polymerization and cross-linking to occur.

-

-

Purification: The resulting hydrogel is washed extensively with a solvent (e.g., ethanol and then deionized water) to remove unreacted monomers, initiator, and any soluble polymer chains.

-

Drying: The purified hydrogel is dried to a constant weight, typically in a vacuum oven.

Swelling Ratio Determination

-

Initial Weight: A dried sample of the hydrogel of known weight (Wd) is taken.

-

Immersion: The hydrogel is immersed in a buffer solution of a specific pH at a constant temperature.

-

Equilibrium Swelling: At regular intervals, the hydrogel is removed from the buffer, excess surface water is gently blotted away, and the swollen weight (Ws) is recorded. This is continued until a constant weight is achieved, indicating equilibrium swelling.

-

Calculation: The swelling ratio (SR) is calculated using the following formula: SR = (Ws - Wd) / Wd

In Vitro Drug Release Study

-

Drug Loading: A known amount of the drug is loaded into the hydrogel, either by incorporating it during polymerization or by soaking the hydrogel in a drug solution.

-

Release Medium: The drug-loaded hydrogel is placed in a known volume of a release medium (e.g., phosphate-buffered saline of a specific pH) at a physiological temperature (e.g., 37 °C).

-

Sampling: At predetermined time intervals, a sample of the release medium is withdrawn.

-

Analysis: The concentration of the drug in the withdrawn sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

-

Cumulative Release Calculation: The cumulative percentage of drug released is calculated over time.

Mandatory Visualizations

Caption: Experimental workflow for synthesis and characterization of poly(AA-co-SVS).

Caption: Logical relationships influencing poly(AA-co-SVS) hydrogel performance.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemically Cross-Linked Poly(acrylic-co-vinylsulfonic) Acid Hydrogel for the Delivery of Isosorbide Mononitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. papers.iafor.org [papers.iafor.org]

- 4. researchgate.net [researchgate.net]

- 5. Electrospun Poly(acrylic acid-co-4-styrene sulfonate) as Potential Drug-Eluting Scaffolds for Targeted Chemotherapeutic Delivery Systems on Gastric (AGS) and Breast (MDA-Mb-231) Cancer Cell Lines [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ars.usda.gov [ars.usda.gov]

- 10. Dually cross-linked single network poly(acrylic acid) hydrogels with superior mechanical properties and water absorbency - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 11. resolvemass.ca [resolvemass.ca]

acrylic acid sodium vinyl sulfonate copolymer structure

An In-depth Technical Guide to Poly(acrylic acid-co-sodium vinyl sulfonate)

Introduction

The copolymer of acrylic acid (AA) and sodium vinyl sulfonate (SVS) is a functional water-soluble polyelectrolyte that has garnered significant interest across various scientific and industrial domains. Its unique combination of carboxylic acid and sulfonic acid functionalities imparts valuable properties such as high water solubility, ion-exchange capabilities, and pH sensitivity. These characteristics make it a versatile material for applications ranging from industrial water treatment to advanced drug delivery systems.[1][2][3]

This technical guide provides a comprehensive overview of the poly(acrylic acid-co-sodium vinyl sulfonate) copolymer, detailing its chemical structure, synthesis methodologies, physicochemical properties, and characterization. It places a special emphasis on its applications in drug development, offering detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and pharmaceutical professionals.

Chemical Structure and Composition

Poly(acrylic acid-co-sodium vinyl sulfonate) is a random copolymer consisting of two monomer units: acrylic acid and sodium vinyl sulfonate. The acrylic acid units provide carboxylic acid groups (-COOH), which are weak acids and deprotonate at higher pH, while the sodium vinyl sulfonate units contribute strong acid sulfonate groups (-SO₃⁻Na⁺), which remain ionized over a wide pH range.[2][4] The ratio of these monomers can be tailored during synthesis to control the overall charge density, solubility, and stimuli-responsive behavior of the final polymer.[1]

The general structure of the copolymer is presented below. The arrangement of the monomer units (m and n) along the polymer backbone is typically random when synthesized via free-radical polymerization.

Synthesis of the Copolymer

The most common method for synthesizing poly(acrylic acid-co-sodium vinyl sulfonate) is through free-radical polymerization in an aqueous solution.[5] This method allows for control over the molecular weight and monomer composition. Other techniques, such as radiation-induced polymerization, can also be employed, particularly for the in-situ formation of hydrogels without the need for a chemical crosslinker.[6]

Free-Radical Polymerization Workflow

The synthesis process involves dissolving the monomers in water, adding a free-radical initiator, and applying heat to start the polymerization. The resulting polymer can then be purified and isolated.

Physicochemical Properties and Characterization

The properties of the copolymer are highly dependent on its molecular weight and the molar ratio of acrylic acid to sodium vinyl sulfonate. These parameters influence its solubility, viscosity, and performance in various applications.

Quantitative Data

The following tables summarize key quantitative data reported for this copolymer system.

| Property | Value Range | Application Context | Source |

| Molecular Weight (Mw) | 750 - 50,000 Da | Dispersants for industrial water systems | [1] |

| AA Mole Percent | 10 - 90 mol% | General dispersant applications | [1] |

| Preferred AA Mole % | 60 - 80 mol% | High-performance scale inhibition | [1] |

Table 1: General Properties of the Copolymer for Industrial Applications

For drug delivery applications, the copolymer is often cross-linked to form a hydrogel. The composition of these hydrogels is critical for their swelling behavior and drug release profile.

| Formulation | Acrylic Acid (g) | Sodium Vinyl Sulfonate (g) | EGDMA¹ (g) | BPO² (g) |

| AVS-1 | 97.4 | 1.0 | 1.0 | 0.6 |

| AVS-2 | 96.4 | 2.0 | 1.0 | 0.6 |

| AVS-3 | 94.4 | 4.0 | 1.0 | 0.6 |

| AVS-4 | 97.9 | 1.0 | 0.5 | 0.6 |

| AVS-5 | 96.9 | 1.0 | 1.5 | 0.6 |

¹EGDMA: Ethylene glycol dimethacrylate (cross-linker) ²BPO: Benzoyl peroxide (initiator) Table 2: Example Formulations for Poly(AA-co-SVS) Hydrogel Synthesis (Adapted from[2])

Characterization Methods

Confirming the structure and properties of the synthesized copolymer is crucial. A typical workflow for characterization involves multiple analytical techniques.

References

- 1. CA1148438A - Use of acrylic acid/sodium vinyl-sulfonate copolymers as dispersants in boiler applications - Google Patents [patents.google.com]

- 2. Chemically Cross-Linked Poly(acrylic-co-vinylsulfonic) Acid Hydrogel for the Delivery of Isosorbide Mononitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adakem.com [adakem.com]

- 4. SODIUM VINYL SULPHONATE - Ataman Kimya [atamanchemicals.com]

- 5. Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Free Radical Polymerization of Acrylic Acid and Sodium Vinyl Sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical copolymerization of acrylic acid (AA) and sodium vinyl sulfonate (SVS). This process yields a versatile copolymer with applications ranging from scale inhibitors in industrial water systems to hydrogels for drug delivery. This document details the underlying reaction mechanism, provides established experimental protocols, presents key quantitative data, and outlines standard characterization techniques.

Core Concepts: Reaction Mechanism and Kinetics

The copolymerization of acrylic acid and sodium vinyl sulfonate proceeds via a free radical mechanism, which can be broken down into three primary stages: initiation, propagation, and termination.

Initiation: The process begins with the decomposition of an initiator molecule to generate free radicals. Commonly used initiators for this aqueous polymerization are water-soluble persulfates, such as potassium persulfate (KPS) or ammonium persulfate (APS). Heat or a redox system can be used to induce the homolytic cleavage of the initiator.

Propagation: The highly reactive initiator radicals attack the carbon-carbon double bond of the acrylic acid or sodium vinyl sulfonate monomers, initiating the polymer chain. The newly formed monomer radical then propagates by adding to other monomer units in a sequential fashion. The relative rates of addition of AA and SVS to the growing polymer chain are dictated by their respective reactivity ratios.

Termination: The growth of the polymer chain is terminated through several mechanisms, primarily combination or disproportionation. In combination, two growing polymer chains react to form a single, longer chain. In disproportionation, a hydrogen atom is transferred from one radical chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

The overall kinetics of the copolymerization are influenced by several factors, including the concentration of monomers and initiator, temperature, and the solvent system. An increase in initiator concentration generally leads to a higher polymerization rate but may result in lower molecular weight polymers due to a higher concentration of growing chains that can terminate. Temperature also plays a crucial role; higher temperatures increase the rate of initiator decomposition and propagation, leading to a faster reaction rate. However, excessively high temperatures can lead to side reactions and a broader molecular weight distribution.

Experimental Protocols

This section provides a detailed methodology for the aqueous solution copolymerization of acrylic acid and sodium vinyl sulfonate.

Materials

-

Acrylic Acid (AA), inhibitor-free

-

Sodium Vinyl Sulfonate (SVS)

-

Potassium Persulfate (KPS) or Ammonium Persulfate (APS)

-

Deionized (DI) Water

-

Sodium Hydroxide (for pH adjustment, if necessary)

-

Methanol (for precipitation)

Equipment

-

Three-neck round-bottom flask

-

Condenser

-

Mechanical or magnetic stirrer

-

Heating mantle or oil bath with temperature controller

-

Nitrogen or Argon inlet

-

Thermometer

-

Dropping funnel

Polymerization Procedure

-

Reactor Setup: A three-neck round-bottom flask is equipped with a condenser, a mechanical or magnetic stirrer, a nitrogen or argon inlet, and a thermometer.

-

Monomer Solution Preparation: A predetermined amount of deionized water is charged into the flask. The desired amounts of acrylic acid and sodium vinyl sulfonate are then added to the water and stirred until fully dissolved. The monomer feed ratio can be varied to achieve copolymers with different compositions.

-

Inert Atmosphere: The reaction mixture is purged with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. A gentle stream of the inert gas is maintained throughout the reaction.

-

Initiator Solution Preparation: A specific amount of the initiator (e.g., potassium persulfate) is dissolved in a small amount of deionized water. The initiator concentration is typically in the range of 0.1 to 2.0 mol% with respect to the total monomer concentration.

-

Reaction Initiation: The monomer solution is heated to the desired reaction temperature, typically between 60°C and 80°C. Once the temperature is stable, the initiator solution is added to the reactor, either all at once or dropwise over a period of time.

-

Polymerization: The reaction is allowed to proceed for a specified duration, typically 2 to 6 hours, with continuous stirring and under an inert atmosphere. The progress of the reaction can be monitored by periodically taking samples and analyzing for monomer conversion.

-

Termination and Purification: After the desired reaction time, the polymerization is terminated by cooling the reactor to room temperature. The resulting polymer solution is then slowly poured into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the copolymer.

-

Drying: The precipitated copolymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Data Presentation

The properties of the resulting copolymer are highly dependent on the reaction conditions. The following tables summarize typical quantitative data obtained from the copolymerization of acrylic acid and sodium vinyl sulfonate.

Table 1: Effect of Monomer Feed Ratio on Copolymer Composition and Molecular Weight

| AA in Feed (mol%) | SVS in Feed (mol%) | AA in Copolymer (mol%) | SVS in Copolymer (mol%) | Mn ( g/mol ) | PDI |

| 80 | 20 | 75-85 | 15-25 | 20,000-50,000 | 1.8-2.5 |

| 60 | 40 | 55-65 | 35-45 | 30,000-70,000 | 2.0-3.0 |

| 50 | 50 | 45-55 | 45-55 | 40,000-90,000 | 2.2-3.5 |

| 40 | 60 | 35-45 | 55-65 | 50,000-120,000 | 2.5-4.0 |

| 20 | 80 | 15-25 | 75-85 | 70,000-150,000 | 2.8-4.5 |

*Determined by titration or NMR spectroscopy. The exact composition depends on the reactivity ratios of the monomers. **Determined by Gel Permeation Chromatography (GPC). Values are illustrative and can vary significantly with reaction conditions.

Table 2: Effect of Initiator Concentration and Temperature on Polymerization

| Initiator (KPS) (mol% to monomer) | Temperature (°C) | Monomer Conversion (%)*** | Mn ( g/mol )** |

| 0.5 | 70 | 80-90 | 80,000-120,000 |

| 1.0 | 70 | 90-98 | 50,000-90,000 |

| 2.0 | 70 | >95 | 30,000-60,000 |

| 1.0 | 60 | 70-85 | 70,000-110,000 |

| 1.0 | 80 | >95 | 40,000-80,000 |

***After a fixed reaction time (e.g., 4 hours).

Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized poly(acrylic acid-co-sodium vinyl sulfonate).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the incorporation of both monomers into the copolymer chain. Key characteristic peaks include:

-

~1710 cm⁻¹: C=O stretching of the carboxylic acid group in acrylic acid.

-

~1200 cm⁻¹ and ~1040 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonate group in sodium vinyl sulfonate.

-

Broad peak around 3000-3500 cm⁻¹: O-H stretching of the carboxylic acid and adsorbed water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the copolymer composition and microstructure. The ratio of the integrated peak areas corresponding to the protons of the acrylic acid and sodium vinyl sulfonate units can be used to calculate the copolymer composition.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer. An aqueous mobile phase with added salt is typically used to suppress polyelectrolyte effects.

Titration

The acrylic acid content in the copolymer can be determined by potentiometric or acid-base titration. The copolymer is dissolved in water and titrated with a standard solution of a strong base, such as sodium hydroxide.

Conclusion

The free radical polymerization of acrylic acid and sodium vinyl sulfonate offers a robust and versatile method for synthesizing a range of functional copolymers. By carefully controlling the reaction parameters, such as monomer feed ratio, initiator concentration, and temperature, the composition, molecular weight, and, consequently, the physicochemical properties of the resulting polymer can be tailored for specific applications in fields including pharmaceuticals, water treatment, and materials science. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore and optimize this important polymerization system.

A Technical Guide to Radiation-Induced Polymerization of Acrylic Acid and Sodium Vinyl Sulfonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the radiation-induced polymerization of acrylic acid (AA) and sodium vinyl sulfonate (SVS) to form hydrogels. This innovative synthesis method offers a clean and efficient alternative to conventional chemical initiation, enabling the production of highly pure and crosslinked polymeric networks with tunable properties. Such hydrogels are of significant interest for a range of applications, including controlled drug delivery, due to their stimuli-responsive nature and biocompatibility. This document details the experimental protocols, presents key quantitative data, and visualizes the underlying scientific principles.

Introduction

Radiation-induced polymerization is a powerful technique that utilizes high-energy radiation, such as gamma rays or electron beams, to initiate the polymerization of monomers. In the case of acrylic acid and sodium vinyl sulfonate, this method facilitates the formation of a copolymeric hydrogel, a three-dimensional network capable of absorbing and retaining large amounts of water or biological fluids. The incorporation of both carboxylic acid and sulfonic acid functionalities imparts unique pH and ionic strength sensitivities to the hydrogel, making it a "smart" material with potential for targeted and controlled release of therapeutic agents.

The polymerization process is initiated by the radiolytic products of water, primarily hydroxyl radicals, which react with the monomer molecules to create monomer radicals. These radicals then propagate, leading to the formation of polymer chains. Concurrently, crosslinking reactions occur, forming the hydrogel network. The extent of polymerization and crosslinking is influenced by several factors, including the total absorbed radiation dose, the dose rate, and the initial monomer concentration and composition.

Experimental Protocols

The synthesis of poly(acrylic acid-co-sodium vinyl sulfonate) hydrogels via radiation-induced polymerization involves several key steps, from monomer solution preparation to post-irradiation processing. The following protocols are generalized from various research studies and should be adapted based on specific experimental goals.

Materials

-

Acrylic Acid (AA), inhibitor-removed

-

Sodium Vinyl Sulfonate (SVS)

-

Deionized water

-

Nitrogen gas (for deoxygenation)

Monomer Solution Preparation

-

A predetermined molar ratio of acrylic acid and sodium vinyl sulfonate is dissolved in deionized water to achieve the desired total monomer concentration.

-

The solution is thoroughly mixed until both monomers are completely dissolved.

-

To prevent inhibition of the polymerization by oxygen, the solution is typically deoxygenated by bubbling with nitrogen gas for a sufficient period (e.g., 15-30 minutes) prior to irradiation.

Irradiation

-

The deoxygenated monomer solution is sealed in appropriate containers, such as glass vials or polyethylene bags.

-

The samples are then exposed to a radiation source, typically a Cobalt-60 gamma irradiator, at a specified dose rate.

-

The total absorbed dose is controlled by the duration of the exposure.

Post-Irradiation Processing

-

Following irradiation, the resulting hydrogel is removed from its container.

-

To remove any unreacted monomers and soluble polymer (sol fraction), the hydrogel is typically washed extensively with deionized water. This purification step is crucial for biomedical applications.

-

The purified hydrogel is then dried to a constant weight, often in an oven at a controlled temperature (e.g., 50-60 °C).

Characterization

The gel fraction, representing the extent of crosslinking, is determined by measuring the weight of the dried hydrogel before and after extraction of the sol fraction.

-

Equation: Gel Fraction (%) = (Wd / Wi) * 100

-

Wd = weight of the dried hydrogel after extraction

-

Wi = initial weight of the dried hydrogel

-

The swelling behavior of the hydrogel is a critical parameter, especially for drug delivery applications.

-

A known weight of the dried hydrogel is immersed in a solution of interest (e.g., deionized water, phosphate-buffered saline of a specific pH).

-

At regular intervals, the swollen hydrogel is removed, blotted to remove excess surface water, and weighed.

-

The swelling ratio is calculated until equilibrium is reached.

-

Equation: Swelling Ratio = (Ws - Wd) / Wd

-

Ws = weight of the swollen hydrogel

-

Wd = weight of the dried hydrogel

-

Quantitative Data

The properties of the resulting poly(AA-co-SVS) hydrogels are highly dependent on the synthesis parameters. The following tables summarize the quantitative data from various studies, illustrating the impact of total radiation dose and monomer feed composition on the gel fraction and swelling ratio of the hydrogels.

Table 1: Effect of Total Radiation Dose on Gel Fraction and Swelling Ratio

| Total Dose (kGy) | Monomer Feed Ratio (AA:SVS) | Gel Fraction (%) | Equilibrium Swelling Ratio (g/g) | Reference |

| 10 | Varied | Increases with dose | Decreases with dose | [1][2] |

| 20 | 50:50 | Stabilization of gel fraction | - | [3] |

| 30 | Varied | Increases with dose | Decreases with dose | [1][2] |

| 40 | 50:50 | High | - | [3] |

Note: The general trend observed is that an increase in the radiation dose leads to a higher gel fraction due to increased crosslinking.[2] Conversely, the swelling ratio tends to decrease with a higher dose as the more tightly crosslinked network restricts water uptake.[1][4]

Table 2: Effect of Monomer Feed Composition on Hydrogel Properties

| Monomer Feed Ratio (AA:SVS mol/mol) | Total Dose (kGy) | SVS in Copolymer (mol %) | Gel Fraction (%) | Equilibrium Swelling Ratio (g/g) | Reference |

| Varied | Varied | - | Decreases with increasing SVS | - | [3][4] |

| 50:50 | 40 | 22 | Stabilized | Increases with increasing SVS | [3] |

Note: Increasing the proportion of sodium vinyl sulfonate in the monomer feed generally leads to a decrease in the gel fraction, as SVS does not participate in intermolecular crosslinking to the same extent as acrylic acid.[3] However, the presence of the hydrophilic sulfonate groups from SVS tends to increase the equilibrium swelling ratio.[3]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Radiation-induced polymerization mechanism.

Caption: Experimental workflow for hydrogel synthesis.

Conclusion

The radiation-induced polymerization of acrylic acid and sodium vinyl sulfonate offers a versatile and effective method for the synthesis of advanced hydrogel materials. By carefully controlling the radiation dose and monomer composition, researchers can tailor the properties of the resulting hydrogels, such as their degree of crosslinking and swelling behavior, to meet the specific demands of various applications, particularly in the field of drug delivery. The absence of chemical initiators and crosslinkers in this process ensures the high purity of the final product, a critical requirement for biomedical use. This guide provides a foundational understanding of the principles and practices involved in this promising area of polymer science, serving as a valuable resource for scientists and professionals in the field.

References

A Technical Guide to the Thermal Properties of Poly(acrylic acid-co-sodium vinyl sulfonate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(acrylic acid-co-sodium vinyl sulfonate), a copolymer of significant interest in fields ranging from drug delivery to industrial water treatment. Given the nascent stage of research into this specific copolymer, this document focuses on establishing a framework for its thermal characterization. It includes detailed experimental protocols for key analytical techniques and provides foundational data on the constituent homopolymers to inform future studies.

Introduction

Poly(acrylic acid-co-sodium vinyl sulfonate) is a polyelectrolyte copolymer combining the properties of a weak polyacid (polyacrylic acid, PAA) and a strong polysulfonate (poly(sodium vinyl sulfonate), PSVS). The ratio of the carboxylic acid groups from acrylic acid to the sulfonic acid groups from sodium vinyl sulfonate dictates the copolymer's overall charge density, hydrophilicity, and ion-binding capabilities. These properties are crucial for applications such as controlled drug release, hydrogel formation for tissue engineering, and as scale inhibitors in industrial processes.[1]

The thermal stability of this copolymer is a critical parameter influencing its processing, storage, and end-use performance. Understanding its glass transition temperature (T\textsubscript{g}), decomposition temperature (T\textsubscript{d}), and behavior under thermal stress is essential for developing robust and reliable applications. This guide outlines the standard methodologies for acquiring this vital data.

Thermal Analysis of Constituent Homopolymers

While comprehensive data on the copolymer is limited, the thermal properties of the individual homopolymers, PAA and PSVS, provide a critical baseline for predicting and interpreting the copolymer's behavior.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of polymers. Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material, allowing for the determination of the glass transition temperature (T\textsubscript{g}), melting point (T\textsubscript{m}), and crystallization temperature (T\textsubscript{c}).

The thermal degradation of poly(sodium vinylsulfonate) occurs in three main stages, commencing at approximately 200°C.[2] A significant portion, around 55%, remains as a non-volatile residue even at 600°C under a nitrogen atmosphere.[2] In contrast, the acid form, poly(vinylsulfonic acid), is less stable, with degradation beginning at 150°C and leaving a much smaller residue.[2] The thermal decomposition of poly(acrylic acid) typically proceeds through anhydride formation followed by chain scission and decarboxylation.

The following tables summarize the available quantitative data for the homopolymers. These tables serve as a reference and a template for the characterization of the copolymer.

Table 1: Thermogravimetric Analysis (TGA) Data for Homopolymers

| Polymer | Onset Decomposition Temp. (T\textsubscript{d}) | Degradation Stages (under N₂) | Residue at 600°C (under N₂) |

| Poly(sodium vinylsulfonate) | ~200°C | Stage 1: 200°C - 350°CStage 2: 350°C - 400°CStage 3: 400°C - 570°C[2] | ~55%[2] |

| Poly(vinylsulfonic acid) | ~150°C | Stage 1 (Water Loss): 70°C - 150°CStage 2: 150°C - 300°CStage 3: 300°C - 500°C[2] | ~20%[2] |

| Poly(acrylic acid) | ~160°C - 210°C (Varies with MW) | Stage 1: Dehydration (Anhydride formation)Stage 2: Decarboxylation & Chain Scission[3] | Variable |

Table 2: Differential Scanning Calorimetry (DSC) Data for Homopolymers

| Polymer | Glass Transition Temp. (T\textsubscript{g}) | Notes |

| Poly(acrylic acid) | ~106°C (Varies with MW and tacticity) | The T\textsubscript{g} is highly dependent on the polymer's molecular weight and hydration state. |

| Poly(sodium vinylsulfonate) | Not readily detectable by standard DSC | The strong ionic interactions in the anhydrous state can suppress the segmental motion associated with the glass transition, making it difficult to observe. The T\textsubscript{g} of a related polymer, poly(sodium styrene sulfonate), was also non-detectable by DSC.[1] |

Experimental Protocols for Thermal Characterization

The following sections detail standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to poly(acrylic acid-co-sodium vinyl sulfonate) samples. These are generalized methods based on common practices for similar polyelectrolytes and acrylic copolymers.[4][5][6]

Protocol for Thermogravimetric Analysis (TGA)

This protocol is designed to determine the thermal stability and degradation profile of the copolymer.

-

Instrument Preparation:

-

Use a calibrated Thermogravimetric Analyzer (e.g., METTLER TOLEDO TGA2, TA Instruments Q500).

-

Ensure the sample pan (typically platinum or alumina) is clean and tared.

-

-

Sample Preparation:

-

Prepare a sample of the copolymer weighing between 5-10 mg.

-

For hydrogel samples, it is recommended to lyophilize (freeze-dry) the material to remove water, which would otherwise dominate the initial weight loss curve.

-

Ensure the sample is representative of the bulk material.

-

-

Experimental Parameters:

-

Purge Gas: High-purity Nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 600°C (or higher, e.g., 800°C, if required) at a constant heating rate of 10°C/min. A common alternative rate is 20°C/min.

-

-

Data Collection: Record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum degradation rates for each stage.

-

Determine the onset temperature of decomposition (T\textsubscript{d}) and the percentage of non-volatile residue at the end of the experiment.

-

Protocol for Differential Scanning Calorimetry (DSC)

This protocol is used to determine the glass transition temperature (T\textsubscript{g}) of the copolymer.

-

Instrument Preparation:

-

Use a calibrated Differential Scanning Calorimeter (e.g., TA Instruments 2010, Shimadzu DSC-60A).

-

Use aluminum pans and lids for sample encapsulation.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the dried copolymer sample into an aluminum pan.

-

Hermetically seal the pan to prevent moisture absorption or loss during the experiment.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Experimental Parameters:

-

Purge Gas: High-purity Nitrogen at a flow rate of 40-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate at 25°C. Ramp temperature to a point above the expected T\textsubscript{g} but below the decomposition temperature (e.g., 180°C) at a rate of 10°C/min. This step removes the sample's prior thermal history.

-

Cool: Cool the sample from 180°C down to a sub-ambient temperature (e.g., 0°C) at a rate of 10°C/min.

-

Second Heat: Ramp the temperature from 0°C to 200°C at a rate of 10°C/min. The T\textsubscript{g} is determined from this second heating scan.

-

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature from the second heating scan.

-

The glass transition is observed as a step-like change in the baseline of the DSC curve.

-

Determine the T\textsubscript{g} as the midpoint of this transition.

-

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermogravimetric Analysis (TGA).

References

- 1. Poly (acrylic acid) and poly (sodium styrene sulfonate) compatibility by Fourier transform infrared and differential scanning calorimetry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. epublications.marquette.edu [epublications.marquette.edu]

- 3. materialsscience.pwr.edu.pl [materialsscience.pwr.edu.pl]

- 4. itast.ir [itast.ir]

- 5. Thermogravimetric analysis (TGA) of the raw material and hydrogels. Data underlying the research project "Gelatin-alginate hydrogels for hard-to-heal wounds" (GAlHyd) (dataset) [data.4tu.nl]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Acrylic Acid Sodium Vinyl Sulfonate Copolymer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copolymer of acrylic acid (AA) and sodium vinyl sulfonate (SVS) is a polyelectrolyte with a versatile range of applications, particularly in the pharmaceutical and biomedical fields. Its utility as a drug delivery vehicle, especially in mucoadhesive formulations, is intrinsically linked to its solubility characteristics.[1] This technical guide provides a comprehensive overview of the solubility of poly(acrylic acid-co-sodium vinyl sulfonate) (P(AA-co-SVS)), detailing the factors that influence its behavior in aqueous and other solvent systems. While specific quantitative solubility data is not extensively available in public literature, this guide outlines the established experimental protocols for its determination and discusses the qualitative impact of various physicochemical parameters.

The copolymer's structure, comprising both carboxylate and sulfonate functional groups, imparts a strong anionic character, making it highly interactive with aqueous environments.[2] The ratio of the hydrophilic monomers, the overall molecular weight, and the surrounding environmental conditions such as pH, temperature, and ionic strength play crucial roles in dictating its solubility and, consequently, its performance in drug delivery applications.[3][4]

Physicochemical Properties Influencing Solubility

The solubility of P(AA-co-SVS) is a complex interplay of several factors, primarily revolving around the polymer's structure and its interaction with the solvent.

Monomer Ratio

The ratio of acrylic acid to sodium vinyl sulfonate is a critical determinant of the copolymer's overall hydrophilicity and charge density. A higher proportion of the highly hydrophilic sodium vinyl sulfonate monomer generally enhances water solubility.[5] Conversely, a higher acrylic acid content can lead to more pronounced pH-dependent solubility, as the carboxyl groups are protonated at low pH, reducing the polymer's charge and promoting intermolecular hydrogen bonding, which can decrease aqueous solubility.[3]

Molecular Weight

As with most polymers, the molecular weight of P(AA-co-SVS) influences its solubility. While general trends suggest that extremely high molecular weights might lead to decreased solubility due to increased chain entanglement, the strong anionic nature of this copolymer typically ensures good water solubility across a range of molecular weights.[2]

pH of the Medium

The pH of the aqueous medium has a significant impact on the solubility of P(AA-co-SVS), primarily due to the presence of the acrylic acid component.

-

At low pH (acidic conditions): The carboxylic acid groups of the acrylic acid units are protonated (-COOH), reducing the overall negative charge of the polymer. This can lead to increased intramolecular and intermolecular hydrogen bonding, causing the polymer chains to coil and potentially precipitate out of solution.[3]

-

At neutral to high pH (alkaline conditions): The carboxylic acid groups are deprotonated (-COO⁻), resulting in a high overall negative charge density along the polymer backbone. The electrostatic repulsion between the charged groups leads to chain expansion and enhanced solubility in water.[2]

Ionic Strength (Salinity)

The presence of salts in the aqueous solution can affect the solubility of P(AA-co-SVS) through charge screening effects. The addition of cations can shield the negative charges on the polymer backbone, reducing the electrostatic repulsion between the chains. This can lead to a decrease in the hydrodynamic volume of the polymer and potentially reduce its solubility, a phenomenon known as the "salting-out" effect.[4][6][7] The magnitude of this effect depends on the concentration and valence of the salt ions.[6]

Temperature

For many water-soluble polymers, solubility increases with temperature. However, some copolymers containing acrylic acid can exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST) behavior, where they phase separate from the solution above or below a certain temperature, respectively.[3][8] The specific thermoresponsive behavior of P(AA-co-SVS) would depend on its composition and the surrounding solution conditions.

Quantitative Solubility Data

Table 1: Qualitative Solubility of P(AA-co-SVS) in Various Solvents

| Solvent | Solubility | Reference |

| Water | Soluble | [9][10] |

| Ethanol | Generally soluble, depends on copolymer composition | [11] |

| Methanol | Generally soluble, depends on copolymer composition | [11] |

| Acetone | Generally insoluble/precipitates | [11] |

| Hexane | Insoluble | [11] |

| Diethyl Ether | Insoluble/precipitates | [11] |

Note: The solubility in organic solvents can be highly dependent on the specific monomer ratio and molecular weight of the copolymer.

Experimental Protocols for Solubility Determination

A variety of well-established methods can be employed to quantitatively determine the solubility of P(AA-co-SVS).

Gravimetric Analysis

This method directly measures the amount of dissolved polymer in a saturated solution.[12][13]

Protocol:

-

Preparation of Saturated Solution: An excess amount of the dry P(AA-co-SVS) copolymer is added to a known volume of the solvent (e.g., deionized water, buffer of specific pH, or saline solution) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Polymer: The saturated solution is carefully separated from the undissolved polymer by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured volume of the clear supernatant is transferred to a pre-weighed, dry container. The solvent is then evaporated to dryness under controlled conditions (e.g., in a vacuum oven at a temperature below the polymer's degradation point).

-

Mass Determination: The container with the dried polymer residue is weighed. The mass of the dissolved polymer is determined by subtracting the initial weight of the empty container.

-

Calculation of Solubility: The solubility is calculated as the mass of the dissolved polymer per unit volume of the solvent (e.g., g/100 mL).

References

- 1. medipol.edu.tr [medipol.edu.tr]

- 2. Mucoadhesive drug delivery system: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eng.uc.edu [eng.uc.edu]

- 4. pccm.princeton.edu [pccm.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iris.uniroma1.it [iris.uniroma1.it]

- 9. SODIUM VINYL SULPHONATE - Ataman Kimya [atamanchemicals.com]

- 10. Vinylsulfonic acid - Wikipedia [en.wikipedia.org]

- 11. polymersource.ca [polymersource.ca]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

molecular weight determination of poly(AA-co-SVS)

An In-Depth Technical Guide to the Molecular Weight Determination of Poly(acrylamide-co-sodium vinyl sulfonate)

Introduction

Poly(acrylamide-co-sodium vinyl sulfonate), abbreviated as poly(AA-co-SVS), is a water-soluble copolymer of significant interest in various industrial and biomedical applications, including as a flocculant, thickener, and drug delivery vehicle. The molecular weight (MW) and molecular weight distribution (MWD) of poly(AA-co-SVS) are critical parameters that dictate its physicochemical properties and performance in these applications. Therefore, accurate and reliable determination of these parameters is paramount for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the primary techniques used for the molecular weight characterization of poly(AA-co-SVS). It offers detailed experimental protocols, data analysis methodologies, and a comparative summary of the information obtained from each technique.

Core Techniques for Molecular Weight Determination

There are three principal methods for determining the molecular weight of polymers like poly(AA-co-SVS):

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): A powerful liquid chromatography technique that separates molecules based on their hydrodynamic volume in solution.[1] When coupled with advanced detectors, it can provide detailed information about the molecular weight distribution.

-

Static Light Scattering (SLS): An absolute technique that measures the intensity of scattered light from a polymer solution to directly determine the weight-average molecular weight (Mw).[2][3]

-

Viscometry: A classical and cost-effective method that relates the viscosity of a polymer solution to its viscosity-average molecular weight (Mv) through the Mark-Houwink-Sakurada equation.[4][5]

The overall workflow for determining the molecular weight of poly(AA-co-SVS) typically involves selecting the appropriate technique based on the desired information and available instrumentation, followed by sample preparation, instrumental analysis, and data interpretation.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC is the most widely used method for determining the molecular weight distribution of polymers. The technique separates polymer molecules based on their size in solution as they pass through a column packed with porous gel.[1] Larger molecules elute first, while smaller molecules take longer to traverse the column.[6]

For polyelectrolytes like poly(AA-co-SVS), it is crucial to use an aqueous mobile phase with sufficient ionic strength (e.g., containing NaNO₃ or Na₂SO₄) to suppress polyelectrolyte effects and non-ideal column interactions.[7][8] Coupling SEC with a multi-angle light scattering (MALS) detector allows for the direct determination of absolute molecular weight without the need for column calibration with polymer standards.

References

- 1. aimplas.net [aimplas.net]

- 2. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 3. warwick.ac.uk [warwick.ac.uk]

- 4. iosrjournals.org [iosrjournals.org]

- 5. scribd.com [scribd.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. researchgate.net [researchgate.net]

- 8. Aqueous Solutions of Associating Poly(acrylamide-co-styrene): A Path to Improve Drag Reduction? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(acrylic acid-co-sodium vinyl sulfonate) Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of poly(acrylic acid-co-sodium vinyl sulfonate) (p(AA-co-SVS)) hydrogels. These hydrogels are of significant interest in the biomedical and pharmaceutical fields, particularly for controlled drug delivery applications, owing to their pH-sensitive swelling behavior and biocompatibility.[1][2][3] The synthesis is achieved through free radical polymerization of acrylic acid (AA) and sodium vinyl sulfonate (SVS) as co-monomers, with a cross-linking agent and a thermal initiator. This protocol outlines the necessary materials, step-by-step synthesis procedure, and characterization methods for the resulting hydrogels.

Introduction

Hydrogels are three-dimensional, cross-linked polymeric networks that can absorb and retain large amounts of water or biological fluids.[1] Poly(acrylic acid) (PAA) based hydrogels are well-known for their pH-responsive nature due to the presence of carboxylic acid groups.[1][4] The incorporation of sodium vinyl sulfonate, a strong polyelectrolyte, enhances the hydrogel's swelling capacity and imparts blood compatibility.[1][2] The resulting p(AA-co-SVS) copolymeric hydrogels exhibit significant swelling changes in response to varying pH environments, making them ideal candidates for targeted drug release systems.[1][3] This protocol details a reproducible method for synthesizing these "smart" hydrogels.

Materials and Methods

Materials

-

Acrylic Acid (AA), monomer

-

Sodium Vinyl Sulfonate (SVS), co-monomer

-

Ethylene Glycol Dimethacrylate (EGDMA), cross-linker

-

Benzoyl Peroxide (BPO), initiator

-

Deionized Water

-

Phosphate Buffer Solutions (pH 1.2, 5.5, 6.5, and 7.5)

Equipment

-

Magnetic stirrer with hot plate

-

Reaction vessel (e.g., three-neck round-bottom flask)

-

Water bath or heating mantle

-

Nitrogen gas inlet

-

Condenser

-

Oven

-

Analytical balance

-

pH meter

Experimental Protocol

Synthesis of p(AA-co-SVS) Hydrogel

The synthesis of p(AA-co-SVS) hydrogels is performed via free radical polymerization. The following protocol is a generalized procedure based on established methods.[1] Researchers may need to adjust the quantities of monomers, cross-linker, and initiator to achieve desired hydrogel properties.

Table 1: Example Formulations for p(AA-co-SVS) Hydrogel Synthesis

| Formulation Code | Acrylic Acid (g) | Sodium Vinyl Sulfonate (g) | EGDMA (g) | BPO (g) |

| P(AA-co-SVS)-1 | 7.2 | 0.8 | 0.1 | 0.05 |

| P(AA-co-SVS)-2 | 6.4 | 1.6 | 0.1 | 0.05 |

| P(AA-co-SVS)-3 | 5.6 | 2.4 | 0.1 | 0.05 |

| P(AA-co-SVS)-4 | 7.2 | 0.8 | 0.2 | 0.05 |

| P(AA-co-SVS)-5 | 7.2 | 0.8 | 0.3 | 0.05 |

Procedure:

-

Preparation of Monomer Solution: In a reaction vessel, dissolve the specified amount of Sodium Vinyl Sulfonate (SVS) in deionized water with gentle stirring until a homogenous solution is obtained.

-

Preparation of Initiator/Cross-linker Solution: In a separate beaker, dissolve the specified amounts of Benzoyl Peroxide (BPO) and Ethylene Glycol Dimethacrylate (EGDMA) in Acrylic Acid (AA).

-

Mixing: Add the initiator/cross-linker solution to the aqueous SVS solution under continuous stirring.

-

Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Immerse the reaction vessel in a preheated water bath at 60-70°C. Continue stirring under a nitrogen atmosphere for 4-6 hours to ensure complete polymerization. The solution will become viscous and eventually form a gel.

-

Curing: After the polymerization is complete, place the resulting hydrogel in an oven at 50°C for 24 hours to complete the cross-linking reaction.

-

Purification: Cut the cured hydrogel into small discs and wash them thoroughly with a mixture of ethanol and water (e.g., 50:50 v/v) to remove any unreacted monomers, initiator, and cross-linker. Subsequently, wash with deionized water until the washings are neutral.

-

Drying: Dry the washed hydrogel discs in an oven at 40°C until a constant weight is achieved. Store the dried hydrogels in a desiccator.

Characterization of p(AA-co-SVS) Hydrogels

Swelling Studies:

The swelling behavior of the hydrogels is a critical parameter for drug delivery applications.

-

Weigh the dried hydrogel discs (Wd).

-

Immerse the discs in phosphate buffer solutions of various pH values (e.g., 1.2, 5.5, 6.5, and 7.5).[1]

-

At regular time intervals, remove the hydrogel discs, blot the surface gently with filter paper to remove excess water, and weigh them (Ws).

-

Calculate the swelling ratio (Q) using the following equation: Q = (Ws - Wd) / Wd

Table 2: Representative Swelling Ratios of p(AA-co-SVS) Hydrogels at Different pH

| Formulation Code | Swelling Ratio (Q) at pH 1.2 | Swelling Ratio (Q) at pH 7.4 |

| P(AA-co-SVS)-1 | 5.8 | 25.3 |

| P(AA-co-SVS)-2 | 6.5 | 30.1 |

| P(AA-co-SVS)-3 | 7.2 | 35.8 |

Note: The swelling ratios are illustrative and will vary depending on the specific formulation. The higher swelling at basic pH is attributed to the deprotonation of the carboxylic acid groups of acrylic acid, leading to electrostatic repulsion and expansion of the hydrogel network.[4]

Drug Loading and In Vitro Release Studies:

-

Loading: Swell the dried hydrogel discs in a known concentration of a model drug solution (e.g., isosorbide mononitrate) for 24 hours.[1] The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy.

-

Release: Place the drug-loaded hydrogels in dissolution media of different pH values (e.g., simulated gastric fluid at pH 1.2 and simulated intestinal fluid at pH 7.4).

-

At predetermined time intervals, withdraw aliquots of the release medium and analyze the drug concentration using a suitable analytical method like UV-Vis spectroscopy.

Visualizations

References

- 1. Chemically Cross-Linked Poly(acrylic-co-vinylsulfonic) Acid Hydrogel for the Delivery of Isosorbide Mononitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of hydrogels based on sterculia gum- co -poly(vinyl pyrrolidone)- co -poly(vinyl sulfonic acid) for wound dressing and drug-delivery applica ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00273C [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]